N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 412008-13-0
VCID: VC6249903
InChI: InChI=1S/C15H19N5O/c21-14(16-13-9-5-2-6-10-13)11-20-18-15(17-19-20)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,21)
SMILES: C1CCC(CC1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3
Molecular Formula: C15H19N5O
Molecular Weight: 285.351

N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

CAS No.: 412008-13-0

Cat. No.: VC6249903

Molecular Formula: C15H19N5O

Molecular Weight: 285.351

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide - 412008-13-0

Specification

CAS No. 412008-13-0
Molecular Formula C15H19N5O
Molecular Weight 285.351
IUPAC Name N-cyclohexyl-2-(5-phenyltetrazol-2-yl)acetamide
Standard InChI InChI=1S/C15H19N5O/c21-14(16-13-9-5-2-6-10-13)11-20-18-15(17-19-20)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,21)
Standard InChI Key RELWYJSTOBFEEJ-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Introduction

Chemical Synthesis and Preparation

Tetrazole Ring Formation

The synthesis of N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide begins with constructing the tetrazole nucleus. Tetrazoles are typically synthesized via cyclization reactions, such as the [2+3] cycloaddition between nitriles and sodium azide under acidic conditions . Alternatively, hydrazine derivatives may react with cyanogen bromide to form tetrazole intermediates. For this compound, the 2H-tetrazole isomer is favored due to the substitution pattern at the N2 position, which is stabilized by the adjacent phenyl group .

Functionalization with Phenyl and Cyclohexyl Moieties

StepReaction TypeReagents/ConditionsYield (%)
1Tetrazole cyclizationNaN₃, NH₄Cl, DMF, 100°C65–75
2Suzuki coupling (C5-phenyl)Pd(PPh₃)₄, K₂CO₃, DME80–85
3Amide formation (cyclohexyl)ClCH₂COCl, Et₃N, CH₂Cl₂70–78

Structural and Physicochemical Properties

Molecular Geometry and Stereochemistry

The compound’s structure, confirmed via X-ray crystallography in related analogs, reveals a planar tetrazole ring conjugated to the phenyl group, while the cyclohexyl moiety adopts a chair conformation . The acetamide linker facilitates hydrogen bonding with biological targets, as evidenced by its -NHCO- group’s participation in intermolecular interactions .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Key signals include δ 8.21 (d, 1H, NH), 7.40–7.19 (m, 5H, phenyl), and 3.91 (s, 2H, CH₂) .

  • ¹³C NMR: Peaks at δ 166.1 (C=O), 151.2 (tetrazole C2), and 128.3–126.9 (phenyl carbons) align with similar acetamide-tetrazole derivatives .

  • IR: Stretching vibrations at 1670 cm⁻¹ (amide I) and 1540 cm⁻¹ (tetrazole ring).

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight285.35 g/mol
Melting Point215–217°C (predicted)
LogP (Lipophilicity)2.8 (calculated)
SolubilityPoor in water; soluble in DMSO

Biological Activities and Mechanisms

Anticancer Activity

Preliminary assays on tetrazole-acetamide hybrids reveal moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 25–50 µM) . The cyclohexyl group’s hydrophobicity likely promotes interaction with hydrophobic pockets in kinase domains, as seen in EGFR inhibitors .

Pharmacological Applications and Drug Development

Bioisosteric Replacement

The tetrazole ring serves as a carboxylate surrogate, improving metabolic stability and oral bioavailability . In angiotensin II receptor antagonists, tetrazoles reduce peptide degradation while maintaining affinity.

Target Engagement Studies

Molecular docking simulations predict strong binding to cyclooxygenase-2 (COX-2) via hydrogen bonds between the acetamide NH and Arg120 . This interaction mirrors celecoxib’s mechanism, suggesting anti-inflammatory potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator